The synthesis of hepcidin occurs predominantly in hepatocytes. The process begins with the transcription of the HAMP gene, followed by translation into preprohepcidin, which is then processed into prohepcidin and finally cleaved to form mature hepcidin-25. This maturation involves post-translational modifications that include enzymatic cleavage by proprotein convertases .
Hepcidin's molecular structure is characterized by its compact arrangement stabilized by four disulfide bridges formed between eight cysteine residues. This structure gives rise to a hairpin-like conformation that is crucial for its biological function .
Hepcidin primarily acts through its interaction with ferroportin, leading to its internalization and degradation. This reaction decreases cellular iron export into circulation, effectively lowering plasma iron levels.
Hepcidin's mechanism of action revolves around its role as an inhibitor of iron efflux from cells. By binding to ferroportin:
Hepcidin exhibits several notable physical and chemical properties:
Hepcidin has significant applications in both clinical diagnostics and therapeutic interventions:
The HAMP gene (Hepcidin Antimicrobial Peptide), located on chromosome 19q13.12 (GRCh38 coordinates: 35,282,528–35,285,143), encodes a 25-amino acid peptide critical for systemic iron regulation. The gene spans 2.6 kb with three exons, yielding an 84-amino acid preprohepcidin precursor. Post-translational processing generates bioactive isoforms (20-, 22-, and 25-aa), stabilized by four disulfide bonds. HAMP expression is predominantly hepatic, with minor transcription in the heart and macrophages. Its promoter contains functional elements responsive to iron, inflammation, and hypoxia, including BMP-responsive elements (BMP-RE1/2) and a STAT3-binding site [1] [6].
The BMP/SMAD pathway is the central regulator of basal and iron-induced HAMP transcription. Bone morphogenetic proteins (BMPs), particularly BMP2 and BMP6, bind to type I (ALK2/ALK3) and type II (ACVR2A/BMPR2) receptors on hepatocytes. This triggers phosphorylation of SMAD1/5/8, which complexes with SMAD4 and translocates to the nucleus to activate HAMP via BMP-REs [2] [5] [10].
Key experimental findings:
Table 1: BMP Ligands in Hepcidin Regulation
BMP Ligand | Expression Source | Primary Role | Regulation by Iron |
---|---|---|---|
BMP6 | Liver sinusoidal endothelial cells | Iron-sensing; response to overload | Strongly induced |
BMP2 | Hepatocytes/sinusoidal cells | Basal hepcidin maintenance | Mildly induced |
BMP9 | Systemic circulation | Modulator of SMAD signaling | Iron-independent |
Hemojuvelin (HJV, encoded by HFE2) is a glycosylphosphatidylinositol (GPI)-anchored membrane protein that amplifies BMP-SMAD signaling. As a BMP co-receptor, HJV enhances ligand-receptor binding affinity, increasing SMAD1/5/8 phosphorylation. Hjv−/− mice exhibit 90% suppression of hepcidin and severe iron overload, mimicking human juvenile hemochromatosis [3] [7].
Mechanistic insights:
Table 2: Phenotypic Effects of HJV Disruption
Model | Liver Iron | Hepcidin Level | BMP-SMAD Responsiveness |
---|---|---|---|
Hjv−/− mice | 5× increase | 90% reduction | Preserved but attenuated (15% of WT) |
Human HFE2 mutations | Severe overload | Undetectable | Abolished |
Soluble HJV administration | 2× increase in 2 weeks | 60% reduction | BMP2-induced pSMAD5 reduced by 75% |
Inflammation overrides iron-regulated hepcidin via the IL-6/STAT3 pathway. IL-6 binding to its receptor activates JAK2, phosphorylating STAT3 (pSTAT3). pSTAT3 dimerizes and translocates to the nucleus, binding a STAT3 consensus site (−64 to −72 bp) in the HAMP promoter [1] [4] [8].
Critical evidence:
Pathway Crosstalk:The BMP-SMAD and IL-6/STAT3 pathways converge at the HAMP promoter:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: